4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a tetrahydronaphthalene core. Its molecular formula is C10H11BrNO·HCl, and it is often used in research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride typically involves multiple steps. One common method starts with the bromination of 1-tetralone to form 7-bromo-1-tetralone. This intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amino group at the 4-position. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
- 4-Amino-1,2,3,4-tetrahydronaphthalen-1-one
- 1,2,3,4-Tetrahydronaphthalene derivatives
Uniqueness
4-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is unique due to the presence of both an amino group and a bromine atom on the tetrahydronaphthalene core. This combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
4-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-one;hydrochloride |
InChI |
InChI=1S/C10H10BrNO.ClH/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12;/h1-2,5,9H,3-4,12H2;1H |
InChI Key |
AWXAIZLVLAPOMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C1N)C=CC(=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.